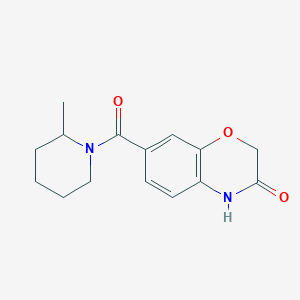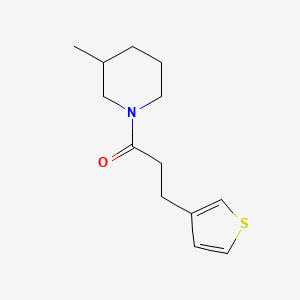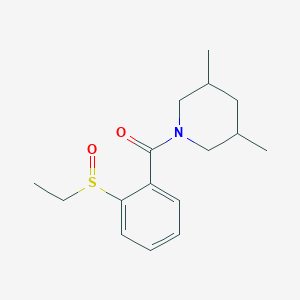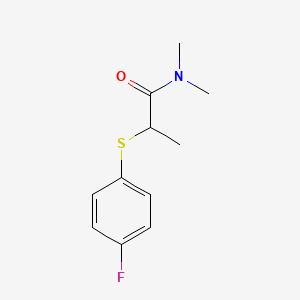
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as MOA-728, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of amyloid-beta aggregation. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to bind to amyloid-beta peptides, preventing them from clumping together and forming plaques in the brain. This could help to slow or even prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for Alzheimer's disease, 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be useful in the treatment of other neurological disorders, such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in laboratory experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities, which is important for studies that require a significant amount of the compound. However, one limitation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of interest is the development of more potent and selective inhibitors of amyloid-beta aggregation. This could lead to the development of more effective treatments for Alzheimer's disease. Another direction for future research is the investigation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one's potential in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its effects on various enzymes and physiological systems.
合成法
The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves several steps, including the reaction of 2-methylpiperidine with ethyl chloroformate to form the corresponding carbamate. This is then reacted with 2-amino-4H-1,4-benzoxazin-3-one to produce 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been optimized to improve yield and purity, making it a viable option for laboratory research.
科学的研究の応用
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be a promising therapeutic agent for this debilitating disease.
特性
IUPAC Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-2-3-7-17(10)15(19)11-5-6-12-13(8-11)20-9-14(18)16-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDSDKQDWJWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)







![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)

